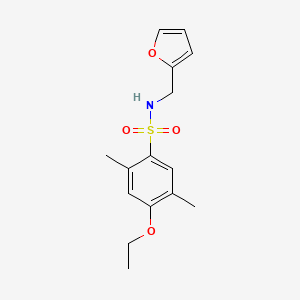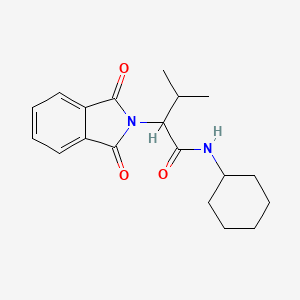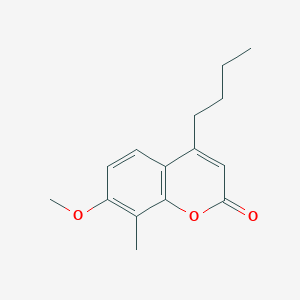
4-ethoxy-N-(2-furylmethyl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(2-furylmethyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative compound that has gained significant attention in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic applications due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-(2-furylmethyl)-2,5-dimethylbenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. This compound binds to the active site of the enzyme and prevents the conversion of carbon dioxide to bicarbonate, which is essential for various physiological processes. The inhibition of carbonic anhydrase enzymes has been found to be effective in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethoxy-N-(2-furylmethyl)-2,5-dimethylbenzenesulfonamide are primarily related to its inhibitory activity against carbonic anhydrase enzymes. This compound has been found to exhibit potent inhibitory activity against various isoforms of carbonic anhydrase enzymes, which are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. The inhibition of carbonic anhydrase enzymes has also been found to be effective in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-ethoxy-N-(2-furylmethyl)-2,5-dimethylbenzenesulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes. This compound has been extensively studied for its potential therapeutic applications, and it has been found to exhibit promising results in various preclinical studies. However, one of the major limitations of using this compound in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 4-ethoxy-N-(2-furylmethyl)-2,5-dimethylbenzenesulfonamide. One of the major areas of research is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another area of research is the investigation of the anticancer activity of this compound and its potential use in cancer therapy. Additionally, the development of novel drug delivery systems for this compound can also be an area of future research.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-(2-furylmethyl)-2,5-dimethylbenzenesulfonamide involves the reaction of 2-furylmethylamine with 4-chloro-2,5-dimethylbenzenesulfonyl chloride in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature. The resulting product is then treated with sodium ethoxide to obtain the final product.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(2-furylmethyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in various physiological processes. This compound has also been investigated for its anticancer activity, and it has been found to exhibit promising results against various cancer cell lines.
Propiedades
IUPAC Name |
4-ethoxy-N-(furan-2-ylmethyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-4-19-14-8-12(3)15(9-11(14)2)21(17,18)16-10-13-6-5-7-20-13/h5-9,16H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUSHSIVYXCIPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4934256.png)

![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4934271.png)
![6-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4934279.png)
![methyl ({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)acetate](/img/structure/B4934300.png)
![2-methoxy-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4934305.png)
![N-[2-(methylthio)ethyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4934313.png)
![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]-N-isopropylacrylamide](/img/structure/B4934315.png)

![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4934335.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4934346.png)
